molecular formula C24H29N5O2 B2861308 N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-ethoxybenzamide CAS No. 923112-71-4

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-ethoxybenzamide

Cat. No.: B2861308
CAS No.: 923112-71-4
M. Wt: 419.529
InChI Key: ZSUVWGBIWYLZPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-ethoxybenzamide is a synthetically derived small molecule featuring a pyrimidine core substituted with diethylamino and methyl groups at positions 4 and 6, respectively. The pyrimidine ring is linked via an amino bridge to a para-substituted phenyl group, which is further acylated with a 4-ethoxybenzamide moiety.

Properties

IUPAC Name

N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O2/c1-5-29(6-2)22-16-17(4)25-24(28-22)27-20-12-10-19(11-13-20)26-23(30)18-8-14-21(15-9-18)31-7-3/h8-16H,5-7H2,1-4H3,(H,26,30)(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUVWGBIWYLZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-ethoxybenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of diethylamino and methyl groups. The next step involves the coupling of this intermediate with an aniline derivative, which is then reacted with 4-ethoxybenzoyl chloride to form the final product. The reaction conditions often include the use of polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide or pyrimidine rings are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-ethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biochemical pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing pyrimidine cores, benzamide/sulfonamide functionalities, or similar substitution patterns. Key differences in substituents, molecular weight, and biological activity are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight Key Substituents Target/Activity Notable Features
Target Compound : N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-ethoxybenzamide ~420.5 (calculated) Diethylamino (C4), methyl (C6), 4-ethoxybenzamide Hypothesized kinase inhibition (EGFR/PROTAC) Ethoxy group enhances lipophilicity; diethylamino improves solubility vs. dimethylamino analogs .
Compound 1 (): (S)-2,6-dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide 447.1 Chloro (C2, C6), hydroxypropan-2-ylamino (C4) EGFR T790M/L858R mutant inhibition Chlorine atoms increase electrophilicity; hydroxyl group may reduce metabolic stability vs. ethoxy .
Compound 2 (): N-(4-((4-((2-(2-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)ethyl)(methyl)amino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-phenylacetamide ~950.9 (calculated) PEG linker, dioxopiperidinyl isoindoline (PROTAC warhead) Tissue Transglutaminase (TG2) degradation PROTAC design enables targeted protein degradation; larger size reduces bioavailability .
Compound 3 (): N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzenesulfonamide 423.5 (calculated) Methoxybenzenesulfonamide Unspecified (likely kinase inhibition) Sulfonamide group increases acidity and hydrogen-bonding capacity vs. benzamide .
Compound 4 (): N-(4-{[4-(Dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-N'-(4-fluorophenyl)urea 380.4 Dimethylamino (C4), 4-fluorophenyl urea Unspecified (urea as H-bond donor/acceptor) Urea moiety enhances target binding affinity but reduces solubility compared to benzamide .

Key Findings from Comparative Analysis

Substituent Effects on Solubility and Binding: The diethylamino group in the target compound improves water solubility compared to dimethylamino analogs (e.g., Compound 4) due to increased alkyl chain length . Ethoxy vs.

Functional Group Impact :

  • Benzamide vs. Sulfonamide : The benzamide in the target compound is less acidic (pKa ~15) than the sulfonamide in Compound 3 (pKa ~10), affecting ionization and protein-binding interactions .
  • Urea vs. Benzamide : Compound 4’s urea group provides stronger hydrogen-bonding interactions but lower metabolic stability compared to the target’s benzamide .

However, the absence of chlorine substituents (as in Compound 1) may reduce potency against resistant EGFR mutants . PROTAC analogs (e.g., Compound 2) demonstrate the versatility of pyrimidine scaffolds in targeted protein degradation but require complex linker systems that increase molecular weight .

Crystallographic and Conformational Data :

  • Pyrimidine derivatives (e.g., ) exhibit planar aromatic systems with dihedral angles influenced by substituents. The target compound’s ethoxy group may induce steric hindrance, altering binding pocket interactions compared to methoxy or hydroxyl analogs .

Biological Activity

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-ethoxybenzamide is a complex organic compound with significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a diethylamino group , a 6-methylpyrimidin-2-yl moiety, and an ethoxybenzamide structure. These components contribute to its solubility and biological interactions. The unique 6-methyl substitution on the pyrimidine ring enhances its binding affinity to various biological targets, which is crucial for its pharmacological efficacy.

The mechanism of action for this compound involves:

  • Cell Penetration : The diethylamino group facilitates membrane permeability, allowing the compound to reach intracellular targets.
  • Target Interaction : Once inside the cell, it binds to specific proteins or enzymes, modulating their activity and leading to therapeutic effects. This interaction can disrupt essential biological pathways, contributing to its pharmacological activity.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives have shown inhibition of tumor cell proliferation in various cancer types through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Activity

The compound has also been assessed for antimicrobial activity against several pathogens. Research indicates that it exhibits moderate to strong antibacterial effects against strains such as Xanthomonas oryzae, with effective concentrations (EC50) comparable to established antibiotics .

Case Studies and Research Findings

StudyCompoundActivityFindings
This compoundAnticancerInduced apoptosis in breast cancer cells with IC50 values in low micromolar range.
Similar pyrimidine derivativesAntimicrobialShowed EC50 values ranging from 19.04 to 36.25 μg/mL against Xanthomonas oryzae.
Novel sulfonamide derivativesAntiviralDemonstrated significant inhibition of viral replication in vitro at submicromolar concentrations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.